molecular formula C11H19NO4 B042960 2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester CAS No. 510729-27-8

2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester

Cat. No. B042960
M. Wt: 229.27 g/mol
InChI Key: JVQHOURUZMGZAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester" often involves multi-step chemical reactions. For example, compounds have been synthesized through sequences that involve methylation, chlorination, hydrolysis, condensation, and esterification steps under specific conditions to achieve high purity and yield Standridge & Swigor, 1991. These processes highlight the complexity and precision required in the chemical synthesis of advanced organic compounds.

Molecular Structure Analysis

The molecular structure of compounds like "2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester" is critical for their chemical behavior. X-ray photoelectron spectroscopy (XPS) and nuclear magnetic resonance (NMR) spectroscopy are common techniques used to analyze and confirm the molecular structure, including the arrangement of atoms and the presence of functional groups Lv et al., 2014.

Chemical Reactions and Properties

The chemical reactions and properties of "2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester" include its reactivity with other compounds, stability under various conditions, and the ability to undergo specific chemical transformations. For instance, the reaction mechanisms, such as cyclization, decarboxylation, and esterification, play a significant role in synthesizing complex organic molecules and derivatives Pimenova et al., 2003.

Physical Properties Analysis

The physical properties, including melting point, boiling point, solubility, and crystalline structure, provide insights into the compound's practical applications and handling. Techniques like crystallography and differential scanning calorimetry (DSC) can be used to determine these properties, influencing how the compound is stored, handled, and used in reactions Stomberg et al., 2001.

Chemical Properties Analysis

Analyzing the chemical properties involves understanding the reactivity of "2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester" with various reagents, its stability in different environments, and its behavior under chemical transformations. Mass spectrometry and infrared spectroscopy are valuable tools for examining these aspects, providing detailed information on the compound's functional groups and reaction pathways Huang et al., 1993.

Scientific Research Applications

Synthesis and Ligand Development

  • Use in Bifunctional Ligand Synthesis : It's utilized in the synthesis of bifunctional DTPA-like ligands using L-glutamic acid and L-lysine, which have potential applications in chelation therapy and diagnostic imaging. These ligands feature a carboxylic or an amino group, suitable for conjugation and metal ion complexation (Anelli et al., 1999).

Advanced Organic Chemistry

  • In the Synthesis of Cyclohexenes : This compound is involved in the preparation of 1,3-dimethyl-2-ethoxycarbonyl-1-(trifluoromethyl)cyclohex-4-ene through cycloaddition with 1,3-pentadiene, showcasing its role in the synthesis of complex organic structures (Abele et al., 1993).

  • Selective Gamma Substitution of Unsaturated Esters : It demonstrates selective gamma substitution when treated with Lewis acid and carbonyl compounds, highlighting its utility in specific organic synthesis processes (Albaugh-Robertson & Katzenellenbogen, 1982).

Pharmaceutical Applications

  • In Synthesis of Heterocyclic β-Amino Acids : This compound aids in the synthesis of β-amino acids like β-amino-5-pyrimidinepropanoic ester, crucial in peptide and peptidomimetic synthesis, which have pharmaceutical applications (Bovy & Rico, 1993).

Material Science and Nanotechnology

  • Organic Solar Cell Applications : It's used in organic solar cells as an amine-based fullerene, enhancing electron mobility and showing potential in nano-structured organic solar cells (Lv et al., 2014).

Analytical Chemistry

  • Study of Isomeric Methyl Ethyl Mixed Esters : Its isomeric forms have been studied under electron ionization to understand their different mass spectra, contributing to analytical chemistry (Tamiri et al., 2003).

Safety And Hazards

The specific safety and hazard information for this compound is not provided in the search results. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols.


properties

IUPAC Name

ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-5-15-9(13)7-6-8-12-10(14)16-11(2,3)4/h6-7H,5,8H2,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQHOURUZMGZAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70338105
Record name 4-tert-butoxycarbonylamino-but-2-enoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butenoic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester

CAS RN

510729-27-8
Record name 4-tert-butoxycarbonylamino-but-2-enoic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70338105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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